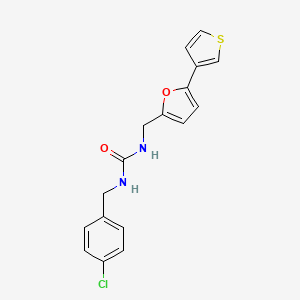
1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H15ClN2O2S and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea, with a CAS number of 1251547-23-5, is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups that may contribute to various pharmacological effects. The following sections explore its chemical properties, synthesis, and biological activities, supported by case studies and relevant research findings.
The molecular formula of this compound is C14H11ClN4O2S, with a molecular weight of 334.8 g/mol. The structure incorporates a chlorobenzyl moiety and a thiophen-furan hybrid, which are known to exhibit diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251547-23-5 |
| Molecular Formula | C14H11ClN4O2S |
| Molecular Weight | 334.8 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene-furan intermediate followed by the introduction of the urea moiety. The process often utilizes coupling reactions under specific conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown broad-spectrum anticancer activity, achieving mean growth inhibition percentages across various cancer cell lines .
Table 1: Anticancer Activity Overview
| Compound | Cell Line Tested | Mean Growth Inhibition (%) |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-Urea | Various (e.g., RFX 393) | Not yet reported |
| Similar Derivative | 56 Cell Lines | 43.9 |
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases, such as CDK2 and TRKA. In vitro studies have shown that certain derivatives demonstrate substantial inhibitory efficacy against these targets, suggesting a potential pathway for therapeutic intervention .
Anti-inflammatory Properties
In addition to anticancer effects, compounds containing thiophene and furan moieties are often evaluated for their anti-inflammatory activities. A study highlighted that similar compounds exhibited significant inhibition of COX enzymes, indicating their potential as anti-inflammatory agents .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives that share structural similarities with our compound. These derivatives displayed promising anticancer activity with IC50 values ranging from 0.09–1.58 µM against CDK2 and TRKA . This suggests that modifications to the core structure can enhance biological activity.
- Inflammation Model : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating effectiveness in reducing inflammation markers in animal models. The results indicated a significant reduction in edema compared to control groups, with some compounds showing superior activity compared to established anti-inflammatory drugs like celecoxib .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(22-15)13-7-8-23-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQRTJYHJHDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














